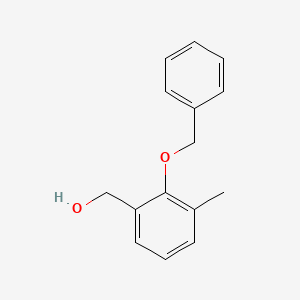

(2-(Benzyloxy)-3-methylphenyl)methanol

Description

(2-(Benzyloxy)-3-methylphenyl)methanol is a benzyloxy-substituted aromatic alcohol with a methyl group at the 3-position of the benzene ring. The benzyloxy group enhances lipophilicity and stability under acidic conditions, making it a valuable intermediate in pharmaceutical and organic synthesis .

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

(3-methyl-2-phenylmethoxyphenyl)methanol |

InChI |

InChI=1S/C15H16O2/c1-12-6-5-9-14(10-16)15(12)17-11-13-7-3-2-4-8-13/h2-9,16H,10-11H2,1H3 |

InChI Key |

UIMBAKMUWRCYPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular parameters:

Key Observations :

- Lipophilicity: The benzyloxy group in the target compound increases lipophilicity compared to methoxy analogs (e.g., (3-Methoxy-2-methylphenyl)methanol), which may enhance membrane permeability but reduce aqueous solubility .

- Heterocyclic Systems : Pyridine-based analogs (e.g., ) exhibit altered electronic properties due to the nitrogen atom, which could influence hydrogen bonding and reactivity .

Physical and Spectral Properties

- Melting Points : Complex derivatives like Compound 15 melt at 182–183°C , while simpler benzyloxy alcohols (target compound) likely have lower melting points due to reduced crystallinity.

- Spectroscopic Data : Benzyloxy groups exhibit characteristic FTIR peaks at ~1250 cm⁻¹ (C-O stretch) and ~735 cm⁻¹ (aromatic C-H bend), similar to methoxy analogs .

- Chromatographic Behavior : Benzyloxy derivatives often require polar eluents (e.g., CH₂Cl₂/MeOH mixtures) for chromatographic purification, as seen in and .

Reactivity and Functionalization Potential

- Benzyloxy Group Stability: The benzyloxy group is resistant to acidic conditions but cleavable via hydrogenolysis, offering synthetic flexibility compared to methoxy groups .

- Methyl Substituent Effects : The 3-methyl group in the target compound may hinder electrophilic aromatic substitution at adjacent positions, directing reactions to the 4- or 6-positions .

- Heterocyclic Derivatives : Pyridine-based analogs () show enhanced stability under basic conditions due to the nitrogen atom’s electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.